molecular formula C13H16Cl2N2O2 B7130256 3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea

3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea

Cat. No.: B7130256
M. Wt: 303.18 g/mol
InChI Key: GNSXHPGDWGQFCV-UHFFFAOYSA-N
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Description

3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea is a synthetic organic compound characterized by its unique chemical structure This compound features a benzoxepin ring system substituted with dichloro groups and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea typically involves multiple steps. One common approach starts with the preparation of the benzoxepin ring system, followed by the introduction of dichloro substituents. The final step involves the formation of the dimethylurea moiety through a reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl}thiolan-3-ol
  • (3-{[(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl}oxetan-3-yl)methanol
  • 2-{4-[(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-1H-pyrazol-1-yl}ethan-1-ol

Uniqueness

3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea is unique due to its specific combination of a benzoxepin ring with dichloro substituents and a dimethylurea moiety

Properties

IUPAC Name

3-(8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c1-17(2)13(18)16-10-4-3-7-19-12-8(10)5-6-9(14)11(12)15/h5-6,10H,3-4,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSXHPGDWGQFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCCOC2=C1C=CC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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